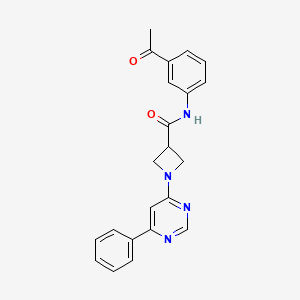
N-(3-acetylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as AP-PA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
Research has demonstrated the potential of various azetidine derivatives, including compounds related to N-(3-acetylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, in antimicrobial and anticancer applications. For instance, the study by Anwer et al. (2018) explored the synthesis of new pyridine derivatives, evaluating their antimicrobial and cytotoxic activities, highlighting the potential of such compounds in treating bacterial infections and cancer. Similarly, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives showing significant anticancer and anti-5-lipoxygenase activities, which may offer therapeutic benefits in cancer treatment and inflammation management.
Synthesis and Evaluation of Heterocyclic Compounds
The synthesis and pharmaceutical evaluation of heterocyclic compounds, including azetidinone derivatives, have been extensively studied. Gad-Elkareem et al. (2011) focused on synthesizing thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, assessing their antimicrobial activities. This research underscores the importance of heterocyclic chemistry in developing new therapeutic agents. Thomas et al. (2016) also demonstrated the potential antidepressant and nootropic effects of Schiff’s bases and 2-azetidinones, suggesting the role of such compounds in CNS-related disorders.
Antiprotozoal and Antiviral Applications
The exploration of pyridine derivatives extends to antiprotozoal and antiviral applications as well. Ismail et al. (2004) investigated imidazo[1,2-a]pyridines for their antiprotozoal properties, showing promise against pathogens like T. b. rhodesiense and P. falciparum. Gomha et al. (2016) synthesized novel pyrazolyl pyrazolines, evaluating their antiviral activity against herpes virus, which indicates the broad spectrum of biological activities exhibited by pyridine derivatives.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15(27)17-8-5-9-19(10-17)25-22(28)18-12-26(13-18)21-11-20(23-14-24-21)16-6-3-2-4-7-16/h2-11,14,18H,12-13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKUIYSYIVRNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

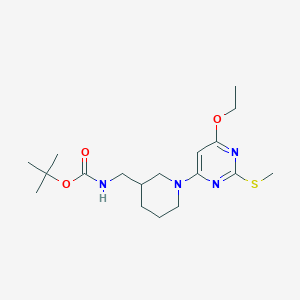

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2655878.png)
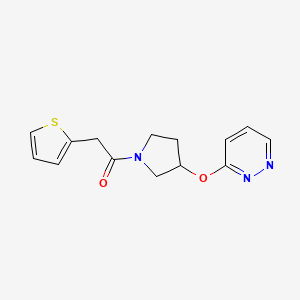
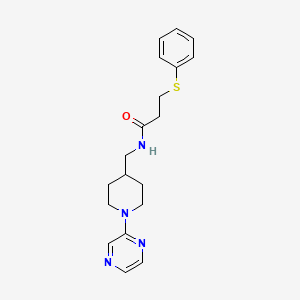
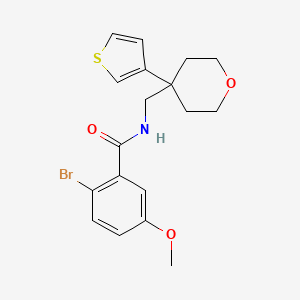
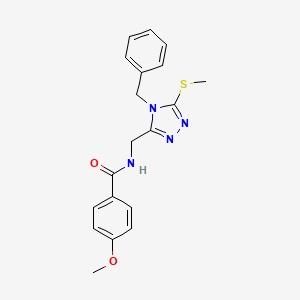

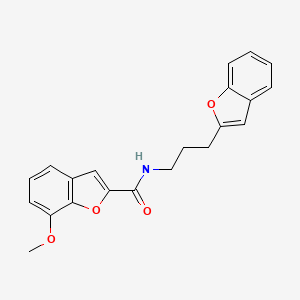
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B2655891.png)

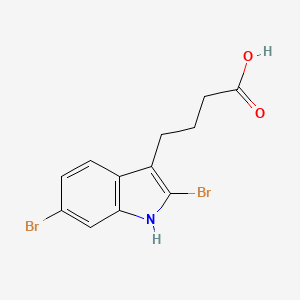
![1-(4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2655897.png)
![N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2655898.png)